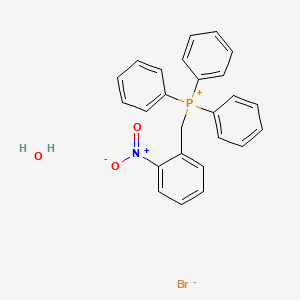

(2-Nitrobenzyl)triphenylphosphonium bromide monohydrate

CAS No.: 1922975-65-2

Cat. No.: VC11698967

Molecular Formula: C25H23BrNO3P

Molecular Weight: 496.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1922975-65-2 |

|---|---|

| Molecular Formula | C25H23BrNO3P |

| Molecular Weight | 496.3 g/mol |

| IUPAC Name | (2-nitrophenyl)methyl-triphenylphosphanium;bromide;hydrate |

| Standard InChI | InChI=1S/C25H21NO2P.BrH.H2O/c27-26(28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;;/h1-19H,20H2;1H;1H2/q+1;;/p-1 |

| Standard InChI Key | UNGMSIJQPDEGNV-UHFFFAOYSA-M |

| SMILES | C1=CC=C(C=C1)[P+](CC2=CC=CC=C2[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.O.[Br-] |

| Canonical SMILES | C1=CC=C(C=C1)[P+](CC2=CC=CC=C2[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.O.[Br-] |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound features a triphenylphosphonium cation bonded to a 2-nitrobenzyl group, with a bromide counterion and a water molecule in its hydrated form. The nitro group at the ortho position of the benzyl moiety introduces electronic effects that influence reactivity. The InChIKey ATURWXASWONPRT-UHFFFAOYSA-M confirms its unique stereoelectronic profile .

Key Structural Features:

-

Cation: Triphenylphosphonium group linked to a 2-nitrobenzyl substituent.

-

Anion: Bromide ().

-

Hydration: One water molecule in the crystalline lattice.

Physicochemical Characteristics

Data from experimental studies reveal critical properties:

| Property | Value | Source |

|---|---|---|

| Melting Point | 238–240°C | |

| Molecular Weight (Anhydrous) | 478.33 g/mol | |

| Molecular Weight (Hydrated) | 496.3 g/mol | |

| CAS Number (Anhydrous) | 23308-83-0 | |

| CAS Number (Hydrated) | 1922975-65-2 |

The nitro group’s electron-withdrawing nature enhances the cation’s stability, making it resistant to hydrolysis under ambient conditions.

Synthesis and Production

Synthetic Routes

The compound is typically synthesized via quaternization of triphenylphosphine with 2-nitrobenzyl bromide. A representative procedure involves:

-

Alkylation: Triphenylphosphine reacts with 2-nitrobenzyl bromide in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

-

Precipitation: The phosphonium salt precipitates upon addition of diethyl ether.

-

Hydration: Crystallization from aqueous ethanol yields the monohydrate form.

Reaction Scheme:

Applications in Organic Synthesis

Phase-Transfer Catalysis

The compound’s lipophilic cation facilitates phase-transfer catalysis (PTC) in biphasic systems, enabling reactions between hydrophilic anions and organic substrates. For example, it accelerates nucleophilic substitutions in nonpolar media .

Wittig Reaction Precursor

Phosphonium salts are precursors to ylides in Wittig reactions. While direct use of this compound in olefination remains underexplored, analogous structures generate stabilized ylides for alkene synthesis.

Ionic Liquid Applications

Recent studies explore its potential as a component of task-specific ionic liquids (TSILs), leveraging its thermal stability and low volatility for green chemistry applications.

| Hazard Statement | Description | Precautionary Measures |

|---|---|---|

| H315 | Causes skin irritation | Wear protective gloves/clothing |

| H319 | Causes serious eye irritation | Use eye protection |

| H335 | May cause respiratory tract irritation | Use in well-ventilated areas |

Safety data sheets (SDS) recommend storage in airtight containers at 2–8°C to prevent dehydration and degradation .

Emergency Procedures

-

Inhalation: Move to fresh air; seek medical attention if symptoms persist .

-

Eye Contact: Rinse with water for 15 minutes; consult an ophthalmologist .

Recent Research and Future Directions

Catalytic Asymmetric Synthesis

A 2024 study demonstrated its utility in asymmetric alkylation reactions, achieving enantiomeric excess (ee) values >90% when paired with chiral counterions.

Bioconjugation Chemistry

Functionalized derivatives are being tested for site-specific protein modification, exploiting the nitro group’s reducibility for click chemistry applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume